チモペプチン

概要

説明

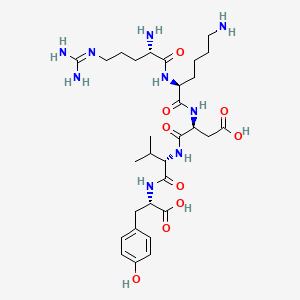

チモペプチンは、アルギニン、リシン、アスパラギン酸、バリン、チロシンというアミノ酸から構成される合成ペプチドです。胸腺ホルモンであるチモポエチンから派生しており、免疫調節作用について広く研究されています。 チモペプチンは免疫応答を強化する可能性を示しており、さまざまな自己免疫疾患や免疫不全症の臨床研究で使用されてきました .

科学的研究の応用

チモペプチンは、その免疫調節効果について広く研究されてきました。それは、関節リウマチ、慢性リンパ性白血病、後天性免疫不全症候群 (AIDS) などの自己免疫疾患の治療に使用されてきました。 チモペプチンは胸腺細胞の分化を促進し、成熟T細胞の機能を強化するため、免疫療法において貴重なツールとなっています .

医学的な応用に加えて、チモペプチンは、腫瘍細胞に対する免疫応答を強化できる、がん治療におけるその可能性について研究されてきました。 また、高齢者や手術を受けた患者の免疫機能を改善する役割についても調査されています .

作用機序

チモペプチンは、T細胞と相互作用し、その分化と成熟を促進することにより、その効果を発揮します。それは、T細胞の表面にある特定の受容体に結合し、免疫応答を強化するシグナル伝達経路の活性化につながります。 チモペプチンは、免疫調節に不可欠なサイトカインの産生にも影響を与えます .

生化学分析

Biochemical Properties

Thymopentin interacts with various enzymes, proteins, and other biomolecules. It promotes the differentiation of thymocytes and affects the function of mature T cells

Cellular Effects

Thymopentin has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thymopentin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.

Temporal Effects in Laboratory Settings

In laboratory settings, Thymopentin shows changes in its effects over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

Thymopentin is involved in several metabolic pathways, interacting with various enzymes or cofactors. Its effects on metabolic flux or metabolite levels are still being studied .

Subcellular Localization

The subcellular localization of Thymopentin and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

チモペプチンは通常、固相ペプチド合成 (SPPS) によって合成されます。この方法は、固体樹脂に固定された増大するペプチド鎖に保護されたアミノ酸を順次添加することを伴います。 このプロセスには、脱保護およびカップリングステップが含まれ、続いて樹脂からの切断と、イオン交換クロマトグラフィーや逆相高速液体クロマトグラフィー (HPLC) などの技術を用いた精製が行われます .

化学反応の分析

類似化合物との比較

チモペプチンは、チモシンアルファ1やチモポエチンなどの他の胸腺ペプチドに似ています。 チモペプチンは、その特定のアミノ酸配列とそのT細胞機能を強化する能力において独特です。 たとえば、チモシンアルファ1はより幅広い免疫調節効果を持っていますが、チモペプチンはT細胞の分化と活性化により焦点を当てています .

類似の化合物には次のものがあります。

- チモシンアルファ1

- チモポエチン

- チモリン

特性

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFFKRAVBDQEG-YGQNSOCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046609 | |

| Record name | Thymopentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69558-55-0 | |

| Record name | THYMOPENTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thymopentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TP-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thymopentin interact with the immune system?

A1: While the precise mechanism of action remains under investigation, research suggests that thymopentin primarily modulates T-cell function. [] It appears to promote the differentiation and maturation of T lymphocytes, enhancing cellular immune responses. [] This is supported by studies showing thymopentin's ability to influence T-cell subpopulations, particularly increasing CD4+ T-cell counts and the CD4+/CD8+ ratio in various disease models and clinical settings. [, , , ]

Q2: What are the downstream effects of thymopentin's interaction with T cells?

A2: Thymopentin's modulation of T cells can lead to several downstream effects, including:

- Enhanced cytokine production: Studies indicate that thymopentin can increase the production of certain cytokines, like interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation and differentiation. [, ]

- Improved immune response to infections: Thymopentin has been explored for its potential to enhance immune responses against viral and bacterial infections, particularly in immunocompromised individuals. [, , , , ]

- Modulation of inflammatory responses: Some studies suggest that thymopentin may help regulate inflammatory responses by influencing the balance of pro-inflammatory and anti-inflammatory cytokines. [, ]

Q3: What is the molecular formula and weight of thymopentin?

A3: Thymopentin has a molecular formula of C28H49N9O7 and a molecular weight of 623.75 g/mol. [, ]

Q4: Is there any spectroscopic data available for thymopentin?

A4: Yes, spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) with ultraviolet detection at 222 nm have been successfully used to quantify thymopentin. [, ] Additionally, Mass Spectrometry (MS) has been employed for its identification and characterization. []

Q5: How stable is thymopentin under different storage conditions?

A5: Research demonstrates that thymopentin exhibits optimal stability when stored frozen. [, ] Refrigeration is also suitable for short-term storage. While thymopentin remains relatively stable at room temperature for short periods, prolonged exposure to higher temperatures (e.g., 60°C) may lead to degradation. []

Q6: What are some formulation strategies used to enhance thymopentin's stability, solubility, or bioavailability?

A6: Several formulation approaches have been explored, including:

- Lyophilization: Freeze-drying thymopentin with suitable excipients like mannitol has been shown to improve its stability and shelf life. [, ]

- Encapsulation in liposomes: Research suggests that encapsulating thymopentin in multivesicular liposomes can enhance its sustained release properties and improve its pharmacokinetic profile. []

- Development of nasal sprays: Formulating thymopentin into nasal sprays aims to provide a non-invasive alternative to injections, potentially enhancing patient compliance and bioavailability. [, ]

Q7: What animal models have been used to study the effects of thymopentin?

A7: Various animal models have been employed to investigate thymopentin's therapeutic potential, including:

- Murine cytomegalovirus (MCMV) infected newborn mice: This model is used to study thymopentin's ability to modulate immune responses to viral infections in neonatal settings. []

- Experimental allergic encephalomyelitis (EAE) in rats: This model helps investigate thymopentin's potential in treating autoimmune diseases like multiple sclerosis. []

- Dilated cardiomyopathy (DCM) in rats: This model allows researchers to explore thymopentin's effects on cardiac remodeling and function in heart failure. [, ]

Q8: Are there any clinical trials investigating the efficacy of thymopentin in human diseases?

A8: Yes, numerous clinical trials have been conducted to evaluate thymopentin's therapeutic potential in a variety of conditions. These include:

- HIV infection: Several trials have explored thymopentin's ability to delay disease progression in HIV-infected individuals, particularly in asymptomatic patients. [, , , ]

- Cancer: Clinical trials have investigated thymopentin as an adjunct to chemotherapy in various cancers, aiming to improve immune function and reduce treatment-related side effects. [, , , , ]

- Atopic dermatitis: Open-label and controlled trials have assessed the efficacy of thymopentin in managing severe atopic dermatitis, with some studies suggesting potential benefits in reducing disease severity. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。